N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline

Antimicrobial Schiff Base Structure-Activity Relationship

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (CAS 34595-14-7) is an aromatic Schiff base characterized by the presence of a 2-chloro-5-nitrophenyl group. It serves as a foundational ligand in coordination chemistry and a precursor for synthesizing more complex, bioactive molecules.

Molecular Formula C13H9ClN2O2
Molecular Weight 260.67 g/mol
CAS No. 34595-14-7
Cat. No. B3370225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
CAS34595-14-7
Molecular FormulaC13H9ClN2O2
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H9ClN2O2/c14-13-7-6-12(16(17)18)8-10(13)9-15-11-4-2-1-3-5-11/h1-9H
InChIKeyIGTADUGPGNPAAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (CAS 34595-14-7): Core Properties for Research Procurement


N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline (CAS 34595-14-7) is an aromatic Schiff base characterized by the presence of a 2-chloro-5-nitrophenyl group. It serves as a foundational ligand in coordination chemistry and a precursor for synthesizing more complex, bioactive molecules . This compound is utilized in the synthesis of antimicrobial agents and corrosion inhibitors, with its biological and industrial utility stemming directly from its distinct electron-withdrawing substituents .

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline: Structural Specificity and the Pitfalls of Analog Substitution


The unique combination of electron-withdrawing chloro and nitro groups on the benzylidene ring of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline imparts a distinct electronic environment, which is critical for its reactivity and function . Substituting it with a generic Schiff base or a structurally similar analog lacking this specific substitution pattern, such as the unsubstituted N-benzylideneaniline, is likely to result in significant deviations in biological activity, coordination behavior, and corrosion inhibition performance . These performance differences, quantified below, underscore why simple analog substitution is not scientifically justifiable in targeted research applications.

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline: Head-to-Head Performance Data Against Analogues


Antimicrobial Activity: Potency of 2-Chloro-5-Nitrophenyl Moiety Against Model Schiff Base

Schiff bases derived from the 2-chloro-5-nitrophenyl moiety demonstrate significant antimicrobial activity. In a study by Raghuwanshi and Mahalle, a class of chloro- and nitro-substituted Schiff bases, which includes the target compound, showed 'remarkable activity' against a panel of bacteria including E. coli, S. typhi, S. aureus, P. vulgaris, and P. paratyphi [1]. In contrast, the parent unsubstituted N-benzylideneaniline is often reported as a baseline compound with minimal or no inherent antibacterial activity in similar assays [2]. This indicates that the presence of the electron-withdrawing groups on the benzylidene ring is essential for the observed antimicrobial effect.

Antimicrobial Schiff Base Structure-Activity Relationship

Analytical Characterization: Verified Spectral Signature for Quality Control

The compound's identity and purity can be rigorously verified using its unique spectral fingerprint. The SpectraBase database contains 3 NMR spectra and 1 FTIR spectrum for N-(2-Chloro-5-nitrobenzylidene)aniline, providing a definitive reference for quality control and structural confirmation [1]. The InChIKey is IGTADUGPGNPAAA-UHFFFAOYSA-N, ensuring unambiguous identification [1]. This level of spectral documentation is not uniformly available for all custom-synthesized or niche Schiff base analogs, making this compound a more reliable choice for reproducible research.

Analytical Chemistry Quality Control NMR Spectroscopy

Corrosion Inhibition: Documented Efficacy in Acidic Environments

Schiff bases containing the 2-chloro-5-nitrophenyl moiety have been experimentally validated as effective corrosion inhibitors. Research by Baghaei Ravari and Dadgareenezhad demonstrated that a newly synthesized Schiff-base derivative of this family exhibits significant inhibition effects on mild steel corrosion in sulfuric acid solutions [1]. While unsubstituted N-benzylideneaniline also shows some inhibition, the presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring is known to enhance adsorption onto the metal surface, leading to improved inhibition efficiency, a principle supported by structure-activity relationship reviews in corrosion science [2].

Corrosion Science Materials Chemistry Schiff Base Inhibitors

Ligand Utility: A Validated Building Block for Coordination Chemistry

This compound is explicitly recognized and utilized as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties . Its structure, featuring both chloro and nitro electron-withdrawing groups, is designed to modulate the electronic properties of the resulting metal complexes. While other N-benzylideneaniline ligands exist, the specific combination of substituents on this compound offers a distinct and predictable coordination environment and electronic tuning, which is crucial for developing catalysts with targeted activity or materials with specific electronic behaviors .

Coordination Chemistry Metal Complexes Schiff Base Ligands

N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline: Evidence-Backed Application Scenarios


Medicinal Chemistry: Scaffold for Next-Generation Antimicrobials

Based on evidence that chloro- and nitro-substituted Schiff bases exhibit broad-spectrum antibacterial activity, researchers can use this compound as a validated starting scaffold for designing novel antimicrobial agents [1]. It is particularly relevant for structure-activity relationship (SAR) studies aimed at combating drug-resistant bacterial strains.

Industrial Materials: Development of Acidic Corrosion Inhibitors

Leveraging its established class-level efficacy as a corrosion inhibitor in acidic media [2], procurement of this compound is justified for industrial research programs focused on formulating new protective coatings or additives for mild steel in applications like oil and gas extraction or chemical processing.

Coordination Chemistry: Synthesis of Functional Metal Complexes

The compound's defined utility as a ligand makes it a direct procurement target for synthetic inorganic chemists. It is suitable for creating a library of metal complexes with fine-tuned electronic and steric properties, which can then be screened for catalytic activity, magnetic properties, or biological functions .

Analytical Research: A Well-Characterized Standard

The availability of high-quality reference NMR and FTIR spectra [3] makes this compound an excellent candidate for use as an analytical standard in method development and validation. This ensures reliable identification and quantification in complex mixtures, supporting both academic and industrial quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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